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Compound Focus: Fenticonazole Nitrate

CAS No.: 73151-29-8

Cat. No.: S527918

The table below summarizes the fundamental technical and pharmacological characteristics of

Fenticonazole nitrate.

Property Description

IUPAC Name 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyllmethoxy}ethyl]-1H-imidazole
nitrate [1]

Molecular C24H20CI2N20S « HNOs [2]

Formula

Molecular 518.41 g/mol [2]

Weight

| Mechanism of Action | * Primary: Inhibition of lanosterol 14a-demethylase, disrupting ergosterol
biosynthesis [3] [4] [2]. « Secondary: Direct damage to the fungal cytoplasmic membrane and inhibition of
fungal enzymes like cytochrome oxidases and peroxidases [3]. | | Primary Target | Sterol 14a-demethylase
[KO:K05917] [2] | | Spectrum of Activity | Antifungal: Dermatophytes, yeasts (e.g., Candida albicans),
dimorphic fungi [3] [5]. Antibacterial: Gram-positive bacteria [3] [5]. Antiparasitic: Trichomonas

vaginalis [3]. | | Selubility | Poor aqueous solubility (< 0.1 mg/mL) [6] | | Lipophilicity | High [6] |

Mechanism of Action and Efficacy
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Fenticonazole nitrate exerts its effect through a multi-faceted mechanism, which contributes to its high

efficacy in clinical studies.

Detailed Antifungal Mechanism

Its unique antimycotic action is achieved through three primary pathways [3]:

¢ Inhibition of Ergosterol Synthesis: It functions as a primary inhibitor of the enzyme lanosterol 14a-
demethylase, a key cytochrome P450-dependent enzyme in the ergosterol biosynthesis pathway.
Ergosterol is an essential component for the structure and function of the fungal cell membrane [4]
[2].

e Membrane Damage: At higher concentrations, it directly damages the cytoplasmic membrane,
leading to increased permeability, leakage of cellular components, and eventual cell lysis [6].

 Enzyme Blockade: It blocks fungal respiratory enzymes, such as cytochrome oxidases and
peroxidases [3]. Additionally, fenticonazole inhibits the secretion of protease acid by Candida
albicans, an important virulence factor [3].

This multi-target mechanism is visualized below:
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Clinical and Preclinical Efficacy Data
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Fenticonazole is highly effective in treating superficial mycoses and vaginal infections. A large open-label

study (n=760) demonstrated its high efficacy [3]:

Infection Type Mycological Response Rate
Pityriasis versicolor 100%
Tinea infections 96.3%
Candida infections 95.2%

In comparative clinical studies, topical fenticonazole administered once or twice daily was at least as
effective as six other topical antimycotics (including miconazole, clotrimazole, and econazole) for skin
mycoses [3]. Similarly, intravaginal administration shows high microbiological efficacy in vaginal

candidiasis, trichomoniasis, and mixed infections, with a rapid onset of action [3].

Advanced Formulation Development

To overcome the poor aqueous solubility of fenticonazole nitrate, novel drug delivery systems are being

explored.

Cubosomal-Loaded Cubogel for Vaginal Delivery

A 2024 study developed a Fenticonazole nitrate-loaded cubogel for enhanced vaginal drug delivery [6].
Cubosomes are nanoparticles with a bicontinuous cubic structure, known for their high surface area,

mucoadhesive properties, and suitability for controlled delivery [6].

1. Experimental Protocol: Formulation and Optimization

¢ Method: Cubosomes were prepared using the hot dispersion emulsification technique. The lipid
phase (containing Glyceryl monooleate (GMO), Brij 92, Fenchone, and the drug) was melted and
added to the aqueous phase (containing Tween 80) at 60°C under high-shear mixing, followed by
probe sonication [6].

e Design: A 23 full factorial design was used to optimize the formulation. The independent variables
were: GMO:Brij 92 ratio (X1), % lipid content (X2), and Tween 80:drug ratio (X3). The critical quality
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attributes (responses) were Entrapment Efficiency (EE%), Particle Size (PS), Polydispersity Index
(PDI), and Zeta Potential (ZP) [6].

2. Results and Characterization of the Optimized Formulation The optimized cubosomal formulation

exhibited the following properties [6]:

Characteristic Result
Entrapment Efficiency (EE%) 85.32+2.34 %
Particle Size (PS) 169 + 0.85 nm
Polydispersity Index (PDI) 0.29£0.02

Zeta Potential (ZP) -24.40 £ 1.27 mV
Drug Release after 8h 86.77 £ 3.79 %

The formulation workflow and key outcomes are summarized below:
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3. Key Findings of the Cubogel Study

¢ Enhanced Bioactivity: The optimized cubogel demonstrated a higher biofilm inhibitory effect
against Candida albicans compared to a conventional drug suspension [6].

e Superior Permeation: Ex-vivo permeation studies and Confocal Laser Scanning Microscopy (CLSM)
confirmed enhanced permeability and deeper penetration of the cubogel into the vaginal mucosa
compared to the control [6].

e Safety: Histopathological assessment concluded that the cubogel was safe for use on vaginal
mucosal epithelium [6].
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Emerging Research: Drug Repurposing Potential

Beyond its antifungal use, structure-based screening has identified fenticonazole nitrate as a novel
modulating ligand for Peroxisome Proliferator-Activated Receptor y (PPARYy), a key target in type 2
diabetes (T2DM) and non-alcoholic fatty liver disease (NAFLD) [7].

¢ Mechanism: Unlike full agonists (e.g., rosiglitazone), fenticonazole acts as a selective PPARy
modulator (SPPARM). It potently binds to PPARY and blocks the CDK5-mediated phosphorylation of
PPARYy at Ser273, a pathway linked to insulin sensitization, without strongly activating adipogenic
gene expression [7].

e Therapeutic Implication: This unique mechanism offers a potential for treating T2DM and NAFLD
with an improved therapeutic index, potentially avoiding side effects like weight gain and fluid

retention associated with traditional TZDs [7].
e Evidence: In vivo studies showed that fenticonazole provided powerful anti-diabetic and anti-NAFLD

efficacy with reduced adverse effects [7].

Conclusion

Fenticonazole nitrate is a well-established antifungal agent with a broad spectrum of activity and a multi-

mechanistic action. Recent scientific advances highlight two key frontiers:

e The development of advanced nanocarrier systems like cubosomes can effectively overcome its
formulation challenges, enhancing its efficacy against biofilms and promoting mucosal penetration.

e The discovery of its PPARy-modulating activity opens a promising path for drug repurposing in
metabolic diseases, representing a significant shift from its conventional use.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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